7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane 7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane
Brand Name: Vulcanchem
CAS No.: 1795430-71-5
VCID: VC7202276
InChI: InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2
SMILES: C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F
Molecular Formula: C18H15ClF3NOS
Molecular Weight: 385.83

7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

CAS No.: 1795430-71-5

Cat. No.: VC7202276

Molecular Formula: C18H15ClF3NOS

Molecular Weight: 385.83

* For research use only. Not for human or veterinary use.

7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane - 1795430-71-5

Specification

CAS No. 1795430-71-5
Molecular Formula C18H15ClF3NOS
Molecular Weight 385.83
IUPAC Name [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone
Standard InChI InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2
Standard InChI Key JQBQXNBPIHOCBK-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone, delineates its core structure:

  • A 1,4-thiazepane ring (a seven-membered saturated heterocycle containing nitrogen and sulfur at positions 1 and 4).

  • A 2-chlorophenyl group attached to the thiazepane’s 7-position.

  • A 2,3,4-trifluorobenzoyl substituent linked via a ketone group at the thiazepane’s 4-position .

The SMILES notation C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F encodes this arrangement, highlighting the spatial relationship between the thiazepane, chlorophenyl, and trifluorinated benzoyl groups.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₈H₁₅ClF₃NOS
Molecular Weight385.83 g/mol
CAS Registry1795430-71-5
InChI KeyJQBQXNBPIHOCBK-UHFFFAOYSA-N
PubChem CID76151789

Notably, solubility data and thermodynamic parameters (e.g., melting point, logP) remain undisclosed in public sources, reflecting its status as a research-grade compound.

Synthesis and Preparation

Synthetic Pathways

While explicit synthetic protocols are proprietary, the structure suggests a multi-step approach involving:

  • Formation of the 1,4-thiazepane core: Likely via cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,4-dibromobutane and thiourea).

  • Introduction of the 2-chlorophenyl group: Achievable through Friedel-Crafts alkylation or nucleophilic aromatic substitution.

  • Benzoylation at position 4: Coupling of 2,3,4-trifluorobenzoic acid derivatives (e.g., acid chloride) to the thiazepane’s nitrogen.

A plausible retrosynthetic analysis divides the molecule into three fragments:

  • Fragment A: 2-Chlorophenyl-thiazepane.

  • Fragment B: 2,3,4-Trifluorobenzoic acid.

  • Linkage: Amide or ketone bond formation.

Analytical Characterization

Though spectral data (NMR, MS) are unpublished, the Standard InChI string provided (InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2) permits computational validation of stereochemistry and conformational analysis.

Research Challenges and Opportunities

Synthetic Complexity

The trifluorobenzoyl moiety introduces steric and electronic challenges during acylation, necessitating optimized conditions (e.g., Schotten-Baumann reaction with in situ acid chloride generation).

Unmet Data Needs

Publicly available studies lack:

  • In vitro bioactivity profiles.

  • ADMET (absorption, distribution, metabolism, excretion, toxicity) data.

  • Crystal structures for target validation.

Future Directions

  • Fragment-based drug discovery: Leverage the thiazepane core as a versatile scaffold.

  • SAR studies: Systematic variation of substituents to elucidate pharmacophores.

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